7-Chloro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (molecular formula: C₃₂H₁₉ClN₄O₅; molecular weight: 603.97 g/mol) is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family . This class of compounds is characterized by a fused chromene-pyrrole-dione scaffold, which is frequently modified with diverse substituents to explore structure-activity relationships (SAR) for pharmaceutical applications. The target compound features a 3-nitrophenyl group at position 1, a pyridin-2-yl group at position 2, and a chlorine atom at position 7 of the chromene ring. Its synthesis is achieved via multicomponent cyclization reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .
Properties
IUPAC Name |
7-chloro-1-(3-nitrophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClN3O5/c23-13-7-8-16-15(11-13)20(27)18-19(12-4-3-5-14(10-12)26(29)30)25(22(28)21(18)31-16)17-6-1-2-9-24-17/h1-11,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWWDVCWEATRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C18H13ClN2O4
- Molecular Weight : 348.76 g/mol
The structure is characterized by a chromeno-pyrrole core with chloro and nitro substituents on the aromatic rings. This unique arrangement may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 7-Chloro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
- Case Study : In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 5 µM, indicating potent cytotoxicity compared to control groups treated with standard chemotherapeutic agents .
Antimicrobial Activity
The compound has also shown promising results against various microbial strains:
- Antibacterial Properties : It was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .
- Antifungal Effects : In vitro assays revealed that the compound inhibited the growth of Candida albicans with an MIC of 15 µg/mL. This suggests potential applications in treating fungal infections .
Neuroprotective Effects
Emerging research indicates that this compound may exert neuroprotective effects:
- Mechanism : The neuroprotective activity could be attributed to its ability to scavenge free radicals and reduce oxidative stress in neuronal cells.
- Research Findings : A study using primary neuronal cultures showed that treatment with the compound reduced cell death induced by oxidative stress by 40% compared to untreated controls .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Physicochemical Properties :
- Electron-withdrawing groups (e.g., nitro in the target compound, chlorine in all analogs) enhance thermal stability, as seen in the high melting points (>295°C for 4{8–11-24}) .
- Hydroxyl groups (e.g., 4-hydroxyphenyl in 4{8–11-24}) contribute to hydrogen bonding, evidenced by IR peaks at ~3386 cm⁻¹ .
Synthetic Yields :
- Yields range from 52% to 72% for analogs, influenced by steric and electronic factors. For example, bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 4{4–19-7}) reduce yields due to steric hindrance .
Spectroscopic Signatures :
- C=O stretches in IR (1701–1659 cm⁻¹) are consistent across all analogs, confirming the dione scaffold .
- Aromatic proton environments in ¹H NMR vary significantly; the target compound’s 3-nitrophenyl group induces deshielding (δ 7.95–7.89) compared to methoxy-substituted analogs (δ 3.81–3.68) .
Research Implications
The structural diversity within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione library underscores its utility in drug discovery. Future studies should prioritize:
- SAR studies to correlate substituent effects with bioactivity.
- Pharmacokinetic profiling to assess bioavailability and metabolic stability.
The synthetic methodologies described in enable rapid exploration of this chemical space, positioning these compounds as promising candidates for oncology, neurology, and infectious disease research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
